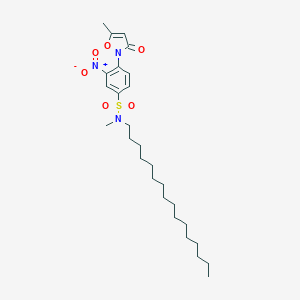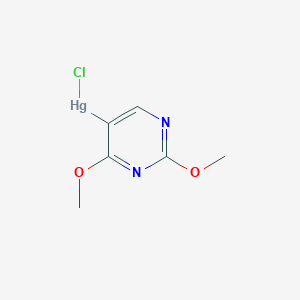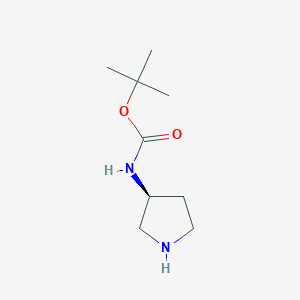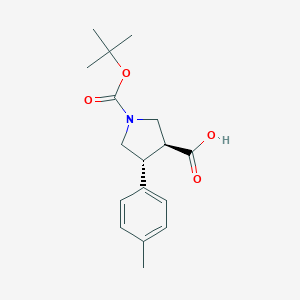
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HONB or NSC-750854 and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HONB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell growth. HONB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival.
Biochemische Und Physiologische Effekte
HONB has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that HONB can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. HONB has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HONB in lab experiments is its relatively low toxicity compared to other sulfonamide derivatives. However, one limitation is that HONB is not very soluble in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving HONB. One area of interest is the development of HONB-based drugs for the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of HONB and its potential applications in other fields of scientific research.
Synthesemethoden
HONB is typically synthesized through a multi-step process involving the reaction of 3-nitrobenzenesulfonyl chloride with N-hexadecyl-N-methyl-3-aminopropylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-methyl-3-oxo-1,2-oxazole in the presence of a catalyst such as 4-dimethylaminopyridine to yield the final product.
Wissenschaftliche Forschungsanwendungen
HONB has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Eigenschaften
CAS-Nummer |
119116-46-0 |
|---|---|
Produktname |
N-Hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2(3H)-yl)-3-nitrobenzene-1-sulfonamide |
Molekularformel |
C27H43N3O6S |
Molekulargewicht |
537.7 g/mol |
IUPAC-Name |
N-hexadecyl-N-methyl-4-(5-methyl-3-oxo-1,2-oxazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C27H43N3O6S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(3)37(34,35)24-18-19-25(26(22-24)30(32)33)29-27(31)21-23(2)36-29/h18-19,21-22H,4-17,20H2,1-3H3 |
InChI-Schlüssel |
FMCHGQCRDDETOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C)[N+](=O)[O-] |
Synonyme |
N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-2(3H)-isoxazolyl]-3-nitrobenzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)






![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
